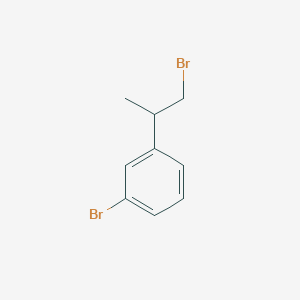

1-Bromo-3-(1-bromopropan-2-yl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10Br2 |

|---|---|

Molecular Weight |

277.98 g/mol |

IUPAC Name |

1-bromo-3-(1-bromopropan-2-yl)benzene |

InChI |

InChI=1S/C9H10Br2/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |

InChI Key |

RXQABDDUSIQVOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Strategic Positioning of Halogenated Alkylbenzenes in Modern Chemical Research

Halogenated organic compounds, particularly those incorporating bromine, are indispensable in modern organic synthesis. The introduction of a halogen atom into an organic framework significantly alters the molecule's electronic properties, reactivity, and biological activity. libretexts.orgdatabridgemarketresearch.com Halogenated alkylbenzenes, a class to which 1-Bromo-3-(1-bromopropan-2-yl)benzene belongs, are pivotal intermediates in the synthesis of a wide array of valuable products, including pharmaceuticals, agrochemicals, and advanced materials. libretexts.orgchemistry.coach

The carbon-bromine bond, in both aromatic and aliphatic systems, serves as a versatile functional handle. It is a key participant in a multitude of transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. databridgemarketresearch.com The presence of a halogen can also enhance the therapeutic potential of a drug molecule by increasing its lipophilicity, which can improve its ability to cross cell membranes. libretexts.org Consequently, the strategic placement of bromine atoms on an alkylbenzene scaffold provides chemists with a powerful tool for molecular design and the construction of complex chemical entities.

Historical Evolution of Synthetic Strategies for Aromatic and Aliphatic Bromides

The synthesis of a molecule like 1-Bromo-3-(1-bromopropan-2-yl)benzene would historically rely on a combination of established methods for the bromination of both aromatic rings and aliphatic side chains. The development of these methods has been a cornerstone of organic chemistry.

For the introduction of bromine onto the benzene (B151609) ring, electrophilic aromatic substitution has been the classical approach. Early methods involved the direct reaction of benzene derivatives with molecular bromine (Br₂), often in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃). thebrainyinsights.com This method, while effective, can sometimes lack regioselectivity with substituted benzenes. Over time, alternative brominating agents like N-Bromosuccinimide (NBS) have been developed to offer milder reaction conditions and improved selectivity. libretexts.org Another significant historical development for the synthesis of aryl bromides is the Sandmeyer reaction, which allows for the conversion of an aromatic amino group into a bromide via a diazonium salt intermediate. thebrainyinsights.com This has been a reliable method for introducing bromine into specific positions on an aromatic ring that might be inaccessible through direct bromination.

The synthesis of aliphatic bromides has its own rich history. A common and long-standing method involves the reaction of alcohols with hydrobromic acid (HBr), often in the presence of a strong acid like sulfuric acid. futuremarketinsights.com For the bromination of alkyl chains adjacent to an aromatic ring, known as the benzylic position, free radical bromination is a particularly effective strategy. masterorganicchemistry.comyoutube.com The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to radical abstraction. masterorganicchemistry.com This reaction is often carried out using NBS in the presence of a radical initiator, such as light or peroxides, to achieve selective bromination at the benzylic carbon. libretexts.org

A plausible historical synthesis for this compound could, therefore, involve a multi-step sequence starting from a suitable alkylbenzene, employing these classical transformations to sequentially install the two distinct bromine atoms.

Significance of Differentiated Reactivity in Polysubstituted Organic Systems

A key feature of 1-Bromo-3-(1-bromopropan-2-yl)benzene is the presence of two chemically distinct carbon-bromine bonds: one bonded to the aromatic sp² carbon and the other to a secondary aliphatic sp³ carbon. This structural arrangement implies that the two bromine atoms will exhibit differentiated reactivity, a highly valuable characteristic in synthetic chemistry as it allows for the selective functionalization of one position while leaving the other intact.

The reactivity of the C(sp³)-Br bond on the propan-2-yl side chain is significantly influenced by its position adjacent to the benzene (B151609) ring, a benzylic-type position. Benzylic halides are known to be considerably more reactive in nucleophilic substitution reactions than their non-benzylic alkyl halide counterparts. libretexts.org This enhanced reactivity is due to the stabilization of the carbocation intermediate (in an Sₙ1 pathway) or the transition state (in an Sₙ2 pathway) by the adjacent aromatic ring through resonance. chemistry.coachyoutube.com Therefore, the secondary bromide on the side chain would be expected to be more susceptible to nucleophilic displacement.

In contrast, the C(sp²)-Br bond on the aromatic ring is generally less reactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups. However, it is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. databridgemarketresearch.com This difference in reactivity allows for a synthetic strategy where the aliphatic bromide could be selectively replaced by a nucleophile, followed by a subsequent cross-coupling reaction at the aromatic bromide position. This ability to perform site-selective modifications is crucial for the efficient synthesis of complex molecules. nih.gov

| Bond Type | Position | Expected Reactivity | Typical Reactions |

|---|---|---|---|

| Aromatic C-Br | C1 of Benzene Ring | Less reactive to nucleophilic substitution; reactive in cross-coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination |

| Aliphatic C-Br | C1 of Propan-2-yl Chain | More reactive to nucleophilic substitution (benzylic activation) | Sₙ1 and Sₙ2 reactions with various nucleophiles |

Current Research Gaps and Prospective Investigations Pertaining to 1 Bromo 3 1 Bromopropan 2 Yl Benzene

De Novo Synthetic Pathways to the Core Structure

The initial phase in the synthesis of this compound involves the construction of a key intermediate, typically a 3-bromophenylpropane derivative. This can be achieved through various strategic approaches, including the regioselective bromination of a pre-existing aromatic structure or the assembly of the aryl-alkyl framework using modern cross-coupling techniques.

Regioselective Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto a benzene (B151609) ring. nih.govnih.govresearchgate.net However, the directing effect of existing substituents is a critical factor in determining the position of the incoming electrophile. The isopropyl group is an ortho-, para-director due to its electron-donating nature (hyperconjugation and weak inductive effect). Consequently, the direct bromination of isopropylbenzene (cumene) with reagents like Br₂ and a Lewis acid catalyst (e.g., FeBr₃) predominantly yields a mixture of 1-bromo-2-isopropylbenzene (B1265715) and 1-bromo-4-isopropylbenzene, with the meta-substituted isomer, 1-bromo-3-isopropylbenzene (B1360270), being a minor product. chegg.com

To achieve the desired meta-substitution pattern, indirect methods are required. These strategies often involve starting with a different substituent that directs bromination to the meta position, followed by subsequent conversion of this directing group into the desired alkyl side chain or vice versa.

Common Indirect Strategies:

Friedel-Crafts Acylation Route: Anisole can be acylated with propanoyl chloride to form 3-methoxypropiophenone. Bromination of this ketone occurs meta to the deactivating acyl group, followed by reduction and demethylation steps.

Sandmeyer Reaction Route: Starting with 3-isopropylaniline, a Sandmeyer reaction can be performed. The amino group is first diazotized with nitrous acid (HNO₂) and then displaced by a bromide using a copper(I) bromide (CuBr) catalyst to yield 1-bromo-3-isopropylbenzene.

Use of Blocking Groups: In some cases, a para-blocking group can be temporarily installed to force bromination into the ortho-position, which may be followed by further steps. However, for meta-substitution, this is less common.

| Method | Starting Material | Key Reagents | Primary Product(s) | Suitability for Meta Isomer |

|---|---|---|---|---|

| Direct Bromination | Isopropylbenzene | Br₂, FeBr₃ | 1-Bromo-4-isopropylbenzene, 1-Bromo-2-isopropylbenzene | Low |

| Sandmeyer Reaction | 3-Isopropylaniline | 1. NaNO₂, HCl; 2. CuBr | 1-Bromo-3-isopropylbenzene | High |

| Friedel-Crafts Acylation | Benzene | 1. Propanoyl chloride, AlCl₃; 2. Br₂, FeBr₃; 3. Further steps | Precursors to 1-Bromo-3-isopropylbenzene | Moderate (Multi-step) |

Controlled Radical Bromination of the Alkyl Side Chain

Once a suitable precursor like 1-bromo-3-isopropylbenzene is obtained, the next conceptual step is the bromination of the alkyl side chain. Free radical halogenation is the standard method for functionalizing alkyl groups attached to aromatic rings. orgoreview.com Reagents such as N-bromosuccinimide (NBS), often used with a radical initiator like light (hν) or benzoyl peroxide, are highly effective for this purpose. missouri.eduorganic-chemistry.orgyoutube.com

However, this reaction exhibits strong selectivity for the weakest C-H bond. In an isopropyl side chain attached to a benzene ring, the tertiary C-H bond at the benzylic position is significantly weaker than the primary C-H bonds of the methyl groups. masterorganicchemistry.com This is due to the resonance stabilization of the resulting benzylic radical. pearson.comlibretexts.org

Consequently, treating 1-bromo-3-isopropylbenzene with NBS and a radical initiator will overwhelmingly result in the formation of 1-bromo-3-(2-bromopropan-2-yl)benzene, where the bromine atom is attached to the tertiary carbon. brainly.com The desired product, this compound, requires bromination at a primary carbon, which is kinetically and thermodynamically disfavored in a direct radical substitution reaction. Therefore, a "controlled" radical bromination to achieve this specific isomer is not a viable direct pathway, necessitating a more nuanced sequential functionalization approach. chadsprep.com

Sequential Functionalization Approaches to Dihaloalkenes and Dibromides

Given the limitations of direct side-chain bromination, sequential functionalization offers a more reliable route to the target structure. This strategy involves building the desired functionality step-by-step from a precursor that allows for regiochemical control. A highly effective approach begins with an alkene precursor, such as 1-bromo-3-isopropenylbenzene.

A Plausible Synthetic Sequence:

Alkene Preparation: The starting alkene, 1-bromo-3-isopropenylbenzene, can be synthesized via several methods, including a Wittig reaction on 1-bromo-3-acetylbenzene or through a cross-coupling reaction (see Section 2.1.4).

Anti-Markovnikov Hydroboration-Oxidation: The alkene is subjected to hydroboration-oxidation. Using a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation (e.g., H₂O₂, NaOH), an alcohol is formed. This reaction follows anti-Markovnikov regioselectivity, placing the hydroxyl group on the less substituted carbon of the original double bond. This yields the primary alcohol, 2-(3-bromophenyl)propan-1-ol.

Conversion of Alcohol to Bromide: The resulting primary alcohol is then converted into the corresponding primary bromide. This transformation can be achieved using a variety of standard brominating agents, such as phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or via an Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This final step yields the target molecule, this compound.

This sequential approach circumvents the regioselectivity problem of radical bromination by establishing a reactive functional group (the hydroxyl group) at the desired primary position, which can then be cleanly converted to the bromide. Other functionalization pathways, such as the direct addition of Br₂ to an alkene, would lead to vicinal dibromides (1,2-dibromo compounds), which are structurally different from the target molecule. researchgate.netmasterorganicchemistry.com

Cross-Coupling Derived Syntheses of the Aryl-Alkyl Moiety

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming carbon-carbon bonds, including the aryl-alkyl bond required for the core structure of the target molecule. wikipedia.orgacs.org These methods can be used to synthesize key precursors like 1-bromo-3-isopropylbenzene or 1-bromo-3-isopropenylbenzene, often starting from readily available dihaloarenes like 1,3-dibromobenzene (B47543).

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org For instance, 1,3-dibromobenzene can be selectively coupled with isopropylzinc bromide in the presence of a palladium catalyst to form 1-bromo-3-isopropylbenzene. mit.edunih.gov Nickel catalysts can also be employed.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. The coupling of 1,3-dibromobenzene with isopropylboronic acid or its esters, catalyzed by a palladium complex, can also yield the 1-bromo-3-isopropylbenzene precursor.

Heck Reaction: The Heck reaction couples an organic halide with an alkene. organic-chemistry.orgwikipedia.orgmdpi.com Reacting 1,3-dibromobenzene with propene under palladium catalysis can generate 1-bromo-3-isopropenylbenzene, a key intermediate for the sequential functionalization pathway described above. The specific product (propenyl vs. isopropenyl) can depend on reaction conditions. A reductive variant of the Heck reaction can also form C(sp²)-C(sp³) bonds directly. nih.gov

Stille Coupling: This method utilizes an organotin reagent (organostannane) to couple with an organic halide. organic-chemistry.orgwikipedia.org The reaction between 1,3-dibromobenzene and an isopropylstannane reagent, such as isopropyltributylstannane, in the presence of a palladium catalyst, provides another route to 1-bromo-3-isopropylbenzene. libretexts.orgnih.gov

| Coupling Reaction | Aryl Component (Example) | Alkyl Component (Example) | Catalyst (Typical) | Key Advantage(s) | Key Disadvantage(s) |

|---|---|---|---|---|---|

| Negishi | 1,3-Dibromobenzene | Isopropylzinc bromide | Pd(0) or Ni(II) | High reactivity and functional group tolerance | Requires preparation of moisture-sensitive organozinc reagents |

| Suzuki | 1,3-Dibromobenzene | Isopropylboronic acid | Pd(0) | Stable and non-toxic boron reagents | Coupling of secondary alkyl groups can be challenging |

| Heck | 1,3-Dibromobenzene | Propene | Pd(0) | Uses simple alkene starting materials | Can have issues with regioselectivity and β-hydride elimination |

| Stille | 1,3-Dibromobenzene | Isopropyltributylstannane | Pd(0) | Excellent functional group tolerance; air/moisture stable reagents | High toxicity of organotin compounds and byproducts |

Chiral Synthesis and Enantioselective Control for Stereoisomers of this compound

The target molecule, this compound, possesses a stereocenter at the second carbon of the propyl chain (the carbon atom attached to both the benzene ring and the bromomethyl group). As a result, it can exist as a pair of enantiomers, (R)- and (S)-1-bromo-3-(1-bromopropan-2-yl)benzene. The synthesis of a single enantiomer, a process known as asymmetric synthesis, requires the introduction of stereochemical control at a key step in the synthetic pathway. sigmaaldrich.comnumberanalytics.commdpi.com

Asymmetric Catalysis in Precursor Formation

The most effective strategies for enantioselective synthesis often involve using a chiral catalyst to create the desired stereocenter in a precursor molecule. nih.gov This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

For the synthesis of a specific enantiomer of this compound, the sequential functionalization pathway offers an excellent opportunity for introducing chirality. The key step that can be rendered asymmetric is the hydroboration of the prochiral alkene, 1-bromo-3-isopropenylbenzene.

Asymmetric Hydroboration Strategy:

Instead of using an achiral borane like BH₃, a chiral borane reagent is employed. Commonly used chiral boranes include isopinocampheylborane (B1253409) (IpcBH₂) or diisopinocampheylborane (B13816774) (Ipc₂BH), which are derived from the natural product α-pinene and are available in both enantiomeric forms.

Reaction: The reaction of 1-bromo-3-isopropenylbenzene with, for example, (+)-diisopinocampheylborane, followed by oxidative workup, will produce one enantiomer of the precursor alcohol, 2-(3-bromophenyl)propan-1-ol, in high enantiomeric excess. Using the (-)-enantiomer of the borane reagent will produce the opposite enantiomer of the alcohol.

Stereochemical Conservation: The subsequent conversion of the enantiomerically enriched alcohol to the final bromide product (e.g., using PBr₃) typically proceeds via an Sₙ2 mechanism, which results in an inversion of configuration at the stereocenter. This predictability allows for the synthesis of the desired final (R)- or (S)-enantiomer by selecting the appropriate chiral borane reagent in the preceding step.

This catalytic approach provides a direct and efficient method for accessing enantiomerically pure forms of the target compound, which is crucial for applications where stereochemistry is a determining factor. researchgate.net

Diastereoselective Pathways and Epimerization Control

In the synthesis of a molecule like this compound, which contains a chiral center at the second carbon of the propyl chain, controlling stereochemistry is paramount. Diastereoselective reactions are employed to preferentially form one diastereomer over others. This control can be achieved through several strategies:

Substrate Control: The inherent stereochemistry of the starting material can direct the approach of a reagent to a specific face of the molecule.

Reagent Control: Chiral reagents or catalysts can interact with the substrate to create a diastereomeric transition state that favors the formation of one product.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Epimerization, the change in configuration at one of several stereogenic centers, is a key challenge. Controlling epimerization is crucial for isolating a pure stereoisomer. This is often managed by careful selection of reaction conditions, such as using non-polar solvents or low temperatures to disfavor the equilibrium process that leads to racemization or epimerization. nih.gov

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is essential for maximizing yield, selectivity, and efficiency while minimizing waste and cost. Process intensification involves developing new methods and equipment to improve manufacturing processes, making them safer, more sustainable, and more efficient. rsc.orgresearchgate.net

Catalyst and Ligand Design for Enhanced Selectivity and Yield

Catalysts are central to modern synthesis, enabling reactions with high selectivity and yield under mild conditions. For a hypothetical synthesis involving C-C or C-Br bond formation, the choice of catalyst and its associated ligands is critical. bohrium.comfz-juelich.de

Catalyst Selection: Transition metals like palladium, iridium, or copper are frequently used in cross-coupling and functionalization reactions. fz-juelich.deacs.org The choice of metal depends on the specific transformation required.

Ligand Design: Ligands are organic molecules that bind to the metal center and modulate its electronic and steric properties. acs.org Well-designed ligands can:

Increase catalyst stability and lifetime.

Enhance reaction rates.

Control regioselectivity and stereoselectivity. fz-juelich.de

For instance, in a potential cross-coupling reaction to form the alkyl-aryl bond, ligands with specific steric bulk and electronic properties could be designed to favor the desired product and prevent side reactions. acs.org

Table 1: Hypothetical Ligand Effects on a Bromination Reaction

| Ligand Type | Steric Hindrance | Electronic Effect | Predicted Selectivity | Predicted Yield |

| Bulky Phosphine | High | Electron-donating | High | Moderate |

| N-Heterocyclic Carbene (NHC) | Moderate | Strongly Electron-donating | High | High |

| Bidentate Ligand | Tunable | Tunable | Very High | High |

| No Ligand | N/A | N/A | Low | Low |

Solvent Effects and Reaction Medium Engineering

The solvent is not merely an inert medium but plays an active role in influencing reaction rates, selectivity, and catalyst stability. rsc.orgresearchgate.net Solvent properties such as polarity, dielectric constant, and hydrogen-bonding capacity can stabilize or destabilize transition states, thereby affecting the stereochemical outcome. researchgate.net

Solvent-Free Conditions: Eliminating the solvent can lead to higher reaction rates, reduced waste, and simpler purification, aligning with the principles of green chemistry.

Biphasic Systems: In a biphasic system, the reactants are in one phase (e.g., organic) and the catalyst is in another (e.g., aqueous). This facilitates easy separation of the product from the catalyst, allowing for catalyst recycling and a more sustainable process. nih.gov Non-polar solvents might be used to favor certain stereoisomers in addition reactions. nih.gov

Table 2: Influence of Solvent Polarity on a Hypothetical Diastereoselective Reaction

| Solvent | Polarity | Dielectric Constant | Potential Effect on Diastereomeric Ratio (d.r.) |

| Hexane | Non-polar | 1.9 | May favor kinetic product, high d.r. |

| Toluene | Non-polar | 2.4 | Moderate d.r. |

| Dichloromethane | Polar Aprotic | 9.1 | May favor thermodynamic product, lower d.r. |

| Acetonitrile | Polar Aprotic | 37.5 | Potential for low selectivity due to stabilization of ionic intermediates. |

Temperature and Pressure Regulation for Kinetic vs. Thermodynamic Control

Temperature and pressure are critical parameters for controlling the outcome of a chemical reaction. google.com

Kinetic Control: At low temperatures, reactions are often under kinetic control, meaning the major product is the one that is formed fastest, regardless of its stability. This is typically achieved by running the reaction for a short time at a reduced temperature to prevent the system from reaching equilibrium.

Thermodynamic Control: At higher temperatures and with longer reaction times, the system can reach equilibrium. Under these conditions, the major product is the most stable one (the thermodynamic product). google.com

For a reaction with multiple possible stereoisomers, low-temperature conditions would likely be explored to achieve kinetic control and favor the formation of a single, desired diastereomer. Benzylic bromination, for example, often requires careful temperature control to achieve selective monobromination and avoid undesired side reactions. rsc.orggoogle.comgoogle.com High pressure can also be used to influence reaction rates and selectivities, particularly in reactions with a significant change in volume in the transition state.

Elucidation of Electrophilic Aromatic Substitution Mechanisms on Alkylbenzenes

The formation of the precursor to this compound, namely 1-bromo-3-isopropylbenzene, involves electrophilic aromatic substitution (EAS). This class of reactions is fundamental to the functionalization of aromatic rings and proceeds via a well-established two-step mechanism. libretexts.org Although aromatic rings are electron-rich, their inherent stability means that a highly reactive electrophile, often generated with the help of a catalyst, is required to initiate the reaction. libretexts.orglibretexts.org For the bromination of an alkylbenzene like isopropylbenzene (cumene), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is typically employed to polarize the bromine molecule, creating a potent electrophilic species (Br⁺). libretexts.org

Role of Intermediates and Transition State Structures

The mechanism of electrophilic aromatic substitution is characterized by the formation of a cationic intermediate known as an arenium ion, or sigma (σ) complex. wikipedia.orgquora.com This process involves two principal steps:

Formation of the Arenium Ion: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (e.g., Br⁺). This initial step is typically the slow, rate-determining step of the reaction because it disrupts the aromaticity of the benzene ring. libretexts.org The resulting intermediate, the arenium ion, is a cyclohexadienyl cation containing an sp³-hybridized carbon atom bonded to both a hydrogen and the incoming electrophile. wikipedia.org Despite the loss of aromaticity, the arenium ion is stabilized by resonance, with the positive charge delocalized over three carbon atoms (the two ortho positions and one para position relative to the site of attack). wikipedia.orgquora.com

Deprotonation to Restore Aromaticity: In the second, much faster step, a weak base removes a proton from the sp³-hybridized carbon of the arenium ion. This action restores the aromatic π system, yielding the final substituted product. libretexts.orglibretexts.org The significant energetic favorability of regaining aromatic stability drives this step to completion.

The reaction's progress can be visualized on an energy diagram featuring two transition states corresponding to the two steps. The first transition state, leading to the arenium ion, is higher in energy, reflecting the rate-determining nature of this step. libretexts.org According to the Hammond postulate, the structure of this transition state closely resembles the high-energy arenium ion intermediate. libretexts.orgwikipedia.orglumenlearning.com Consequently, factors that stabilize the arenium ion also lower the energy of this transition state, thereby increasing the reaction rate. libretexts.orglumenlearning.com

Influence of Substituent Electronic and Steric Effects on Regioselectivity

When an electrophilic substitution reaction occurs on a substituted benzene ring, the existing substituent profoundly influences both the reaction rate and the position of the incoming electrophile (regioselectivity). msu.edu Substituents are broadly classified as either activating or deactivating and as ortho-, para- or meta-directing.

Alkyl groups, such as the isopropyl group in cumene, are classified as activating, ortho-, para-directing substituents. libretexts.org

Electronic Effects: The activating nature of alkyl groups stems from their electron-donating inductive effect. They push electron density into the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edulibretexts.org This electron donation also stabilizes the positively charged arenium ion intermediate. When the electrophile attacks at the ortho or para positions of an alkylbenzene, one of the resulting resonance structures is a tertiary carbocation, which is significantly more stable than the secondary carbocations formed during meta attack. libretexts.org This enhanced stability of the ortho and para intermediates lowers the activation energy for their formation, making these pathways kinetically favored. lumenlearning.comlibretexts.org

Steric Effects: While electronic effects favor both ortho and para substitution, steric hindrance can influence the ratio of these products. libretexts.orglibretexts.org The bulky nature of the isopropyl group, as well as the size of the incoming electrophile-catalyst complex, can impede attack at the ortho positions, which are adjacent to the substituent. libretexts.orglibretexts.org Consequently, the para-substituted product is often formed in a higher proportion compared to the ortho-substituted product, especially with larger alkyl groups. msu.edulibretexts.org

Direct bromination of isopropylbenzene would therefore be expected to yield a mixture of 1-bromo-2-isopropylbenzene (ortho) and 1-bromo-4-isopropylbenzene (para), with the meta isomer (1-bromo-3-isopropylbenzene) being a very minor product. The formation of the required 1-bromo-3-isopropylbenzene precursor for the title compound would necessitate a different synthetic strategy, such as a Friedel-Crafts alkylation of bromobenzene (B47551), to achieve the desired meta-substitution pattern.

| Substrate | Substituent | Ortho (%) | Meta (%) | Para (%) | Relative Rate (vs. Benzene) |

|---|---|---|---|---|---|

| Toluene | -CH₃ | 58.5 | 4.5 | 37 | 25 |

| Ethylbenzene | -CH₂CH₃ | 45 | 5 | 50 | 24 |

| Isopropylbenzene (Cumene) | -CH(CH₃)₂ | 30 | 7 | 63 | 22 |

| tert-Butylbenzene | -C(CH₃)₃ | 16 | 8 | 75 | 16 |

Data adapted from various sources illustrating the trend of decreasing ortho substitution and slightly decreasing activation with increasing steric bulk of the alkyl group. msu.edulibretexts.org

Detailed Analysis of Free Radical Bromination Mechanisms on Branched Aliphatic Chains

The second key transformation in the synthesis of this compound is the bromination of the isopropyl side chain of 1-bromo-3-isopropylbenzene. This reaction does not occur on the aromatic ring but at the benzylic position—the carbon atom directly attached to the ring. This selectivity is achieved through a free-radical chain mechanism, typically initiated by heat or UV light, often using N-bromosuccinimide (NBS) as the source of bromine. libretexts.orgchadsprep.com NBS is used to maintain a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to the aromatic ring. libretexts.orgchadsprep.com

Initiation, Propagation, and Termination Steps

The free-radical halogenation process is a classic chain reaction involving three distinct stages: ucalgary.ca

Initiation: The reaction begins with the homolytic cleavage of the Br-Br bond to generate two bromine radicals (Br•). This step requires an input of energy, usually in the form of UV light or heat. ucalgary.cayoutube.com

Br₂ → 2 Br•

Propagation: This stage consists of a cycle of two repeating steps that produce the product and regenerate the radical chain carrier.

Step 1: Hydrogen Abstraction. A bromine radical abstracts a hydrogen atom from the benzylic position of 1-bromo-3-isopropylbenzene. This is the rate- and selectivity-determining step. It forms a molecule of hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. youtube.comchemistrysteps.com

Step 2: Halogen Abstraction. The newly formed benzylic radical reacts with a molecule of Br₂ (or HBr reacts with NBS to generate Br₂) to form the product, this compound, and a new bromine radical. ucalgary.cachemistrysteps.com This new bromine radical can then participate in another hydrogen abstraction, continuing the chain.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as the combination of two bromine radicals, two benzylic radicals, or one of each. ucalgary.ca These are rare events as the concentration of radicals at any given time is very low.

The high selectivity for substitution at the benzylic position is due to the relative weakness of the benzylic C-H bond compared to other aliphatic C-H bonds. libretexts.orgmasterorganicchemistry.com The homolytic cleavage of this bond leads to the formation of a benzylic radical, which is significantly stabilized by resonance delocalization of the unpaired electron into the adjacent aromatic ring. chemistrysteps.commasterorganicchemistry.com

Stereochemical Outcomes of Radical Intermediates

The benzylic carbon in the 1-bromo-3-isopropylbenzene radical intermediate is sp²-hybridized and possesses a trigonal planar geometry. chemistrysteps.com The unpaired electron resides in a p-orbital perpendicular to the plane of the radical. When this achiral radical intermediate reacts with bromine in the second propagation step, the bromine atom can attack from either face of the planar radical with equal probability.

In the case of the bromination of 1-bromo-3-isopropylbenzene, the benzylic carbon becomes a stereocenter in the final product. Because the attack of bromine on the planar radical intermediate can occur from either side, a racemic mixture of the (R)- and (S)-enantiomers of this compound is expected to be formed.

Kinetic and Thermodynamic Studies of Key Reactions

The rates and outcomes of both the electrophilic and radical bromination steps are governed by kinetic and thermodynamic principles.

Kinetics: The rate of electrophilic aromatic substitution is determined by the height of the activation energy barrier for the formation of the arenium ion. libretexts.org As discussed, electron-donating groups like alkyls activate the ring and stabilize the transition state, leading to faster reaction rates compared to benzene. msu.eduscielo.org.mx

In free-radical bromination, the rate-determining step is the abstraction of a hydrogen atom by the bromine radical. masterorganicchemistry.com The Hammond postulate explains the high selectivity of this reaction. masterorganicchemistry.com The hydrogen abstraction step for bromination is endothermic. youtube.com Therefore, the transition state for this step is "late," meaning it closely resembles the products (the alkyl radical and HBr). masterorganicchemistry.com The energy of this transition state will closely reflect the stability of the radical being formed. Since the tertiary benzylic radical is significantly more stable than a primary or secondary radical, the activation energy for its formation is much lower, leading to a much faster reaction at that site. This difference in activation energies is more pronounced for bromination than for the more exothermic chlorination, making bromination a far more selective process. masterorganicchemistry.commasterorganicchemistry.com

Thermodynamics: The feasibility of the hydrogen abstraction step is dictated by the change in enthalpy (ΔH), which can be estimated from bond dissociation energies (BDEs). libretexts.org The reaction is favorable if the bond being formed (H-Br) is stronger than or comparable in strength to the bond being broken (C-H).

| Bond | BDE (kcal/mol) |

|---|---|

| Primary (CH₃-H) | 105 |

| Secondary ((CH₃)₂CH-H) | 98.5 |

| Tertiary ((CH₃)₃C-H) | 96.5 |

| Benzylic (C₆H₅CH₂-H) | 90 |

| H-Br | 87.5 |

Data adapted from various sources. masterorganicchemistry.commasterorganicchemistry.com

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of organic reactions. By calculating the potential energy surface, researchers can map out the most probable reaction pathways, identify transition states and intermediates, and determine the activation energies that govern reaction rates. While specific computational studies on the formation and transformation of this compound are not extensively documented in publicly available literature, we can construct a theoretical framework based on well-established computational models of related reactions, namely Friedel-Crafts alkylation and benzylic bromination.

The formation of the 1-bromo-3-(propan-2-yl)benzene precursor likely proceeds via a Friedel-Crafts alkylation of bromobenzene with a propylating agent. Computational studies of Friedel-Crafts reactions reveal a multi-step process involving the formation of a carbocation electrophile, its attack on the aromatic ring, and subsequent rearomatization. The reaction with a primary alkyl halide like 1-bromopropane is known to be complicated by carbocation rearrangements.

A plausible reaction pathway, supported by computational models of similar alkylations, is outlined below:

Carbocation Formation: The Lewis acid catalyst (e.g., AlCl₃) abstracts the bromide from 1-bromopropane to form a primary carbocation.

Carbocation Rearrangement: The initially formed primary carbocation can undergo a rapid 1,2-hydride shift to form a more stable secondary carbocation. Computational studies indicate that this rearrangement is energetically favorable.

Electrophilic Attack: The secondary carbocation then acts as the electrophile, attacking the electron-rich bromobenzene ring. The bromine atom on the ring is a deactivating but ortho-, para-directing group. However, for the purpose of this discussion, we are focusing on the formation of the meta-substituted product.

Deprotonation: A base removes a proton from the sigma complex, restoring aromaticity and yielding 1-bromo-3-(propan-2-yl)benzene.

The subsequent transformation to this compound involves the selective bromination of the benzylic position of the isopropyl group. Computational studies on benzylic bromination, often using N-bromosuccinimide (NBS) as the bromine source, have elucidated a free-radical chain mechanism.

The key steps in the benzylic bromination, as informed by theoretical models, are:

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a bromine molecule to generate bromine radicals.

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic position of 1-bromo-3-(propan-2-yl)benzene. This is the rate-determining step, and computational models show that the benzylic C-H bond is significantly weaker than other C-H bonds in the molecule, making this abstraction selective.

The resulting benzylic radical is stabilized by resonance with the benzene ring.

This radical then reacts with a bromine molecule (or NBS) to form the final product, this compound, and regenerate a bromine radical.

Termination: The reaction is terminated by the combination of any two radical species.

Detailed Research Findings from Computational Models of Analogous Systems:

While specific data for this compound is unavailable, computational studies on analogous systems provide valuable insights into the energy profiles of these transformations.

Table 1: Hypothetical Energy Profile for the Friedel-Crafts Alkylation of Bromobenzene with 1-Bromopropane

| Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Bromobenzene + 1-Bromopropane + AlCl₃) | 0 | Starting materials |

| 2 | Primary Carbocation Intermediate | +15-20 | Formation of the less stable primary carbocation |

| 3 | Transition State for Rearrangement | +10-15 | Energy barrier for the 1,2-hydride shift |

| 4 | Secondary Carbocation Intermediate | +5-10 | Formation of the more stable secondary carbocation |

| 5 | Transition State for Electrophilic Attack | +20-25 | Energy barrier for the attack on the benzene ring |

| 6 | Sigma Complex Intermediate | +10-15 | Wheland intermediate |

| 7 | Transition State for Deprotonation | +12-17 | Energy barrier for rearomatization |

| 8 | Products (1-Bromo-3-(propan-2-yl)benzene + HBr + AlCl₃) | -5 to -10 | Overall reaction is exothermic |

Note: The values in this table are illustrative and based on general computational studies of Friedel-Crafts alkylations. They are not the result of a specific calculation for this reaction.

Table 2: Hypothetical Energy Profile for the Benzylic Bromination of 1-Bromo-3-(propan-2-yl)benzene

| Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (1-Bromo-3-(propan-2-yl)benzene + Br₂) | 0 | Starting materials |

| 2 | Transition State for H-abstraction | +5-10 | Energy barrier for the formation of the benzylic radical |

| 3 | Benzylic Radical Intermediate + HBr | -5 to 0 | Formation of the resonance-stabilized benzylic radical |

| 4 | Transition State for Bromination | +2-5 | Energy barrier for the reaction of the radical with Br₂ |

| 5 | Products (this compound + HBr) | -10 to -15 | Overall reaction is exothermic |

Note: The values in this table are illustrative and based on general computational studies of benzylic bromination. They are not the result of a specific calculation for this reaction.

Cross-Coupling Reactions Utilizing the Aryl Bromide Functionality

The carbon-bromine bond on the benzene ring is the primary site for transition-metal-catalyzed cross-coupling reactions. This high chemoselectivity arises because the initial, rate-limiting step in most of these catalytic cycles—oxidative addition of the organic halide to a low-valent metal center (e.g., Pd(0))—is significantly more facile for aryl halides than for unactivated alkyl halides. rsc.orgnih.gov

Palladium catalysis is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds. For a substrate like this compound, these reactions can be directed with high precision to the aryl C-Br bond, leaving the aliphatic C-Br bond intact.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds or attaching alkyl or vinyl groups to the aromatic ring. The reaction would proceed selectively at the aryl bromide position.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This method would selectively install an alkynyl group at the C-1 position of the benzene ring.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. rsc.orgorganic-chemistry.org While alkyl halides can undergo Heck-type reactions, the conditions are distinct, and the classic Heck reaction shows a strong preference for aryl or vinyl halides. nih.gov

Negishi Coupling: This reaction utilizes a pre-formed organozinc reagent to couple with the aryl bromide. wikipedia.org Palladium catalysts are generally employed and offer high functional group tolerance and excellent yields. organic-chemistry.orgnih.govmit.edu The reaction selectively functionalizes the aromatic ring.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Expected Product at Aryl Position |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | A phenyl group |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | A phenylethynyl group |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | A styryl group |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | A phenyl group |

While palladium is dominant, other transition metals like nickel and copper are also effective for cross-coupling reactions, sometimes offering complementary reactivity.

Nickel-Catalyzed Couplings: Nickel catalysts are often more cost-effective and can couple a wide range of electrophiles, including both aryl and alkyl halides. nih.govacs.orgrsc.org The chemoselectivity between an aryl and an alkyl bromide in a nickel-catalyzed reaction is highly dependent on the specific ligand, reductant, and reaction conditions used. nih.gov For instance, certain systems can achieve reductive cross-electrophile coupling, where both the aryl bromide and an external alkyl bromide are coupled. nih.gov However, conditions can be tuned to favor selective activation of the aryl C-Br bond.

Copper-Catalyzed Couplings: Copper-catalyzed reactions, particularly the Ullmann condensation, are classic methods for forming carbon-heteroatom or carbon-carbon bonds. mdpi.comrsc.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but show a very strong preference for coupling at the aryl halide position. nih.govresearchgate.net They are widely used for C-N (Buchwald-Hartwig amination variant), C-O (Ullmann condensation), and C-S bond formations.

Table 2: Alternative Metal-Catalyzed Coupling Reactions

| Metal | Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Selectivity |

| Nickel | Reductive Coupling | An external alkyl halide | NiCl₂(glyme) / bipyridine | Can be tuned for cross-coupling |

| Copper | Ullmann C-O Coupling | Phenol | CuI / 1,10-phenanthroline | Highly selective for aryl bromide |

Reactions at the Aliphatic Bromide Position

The aliphatic bromide in this compound is on a primary carbon (-CH₂Br) adjacent to a secondary benzylic-type carbon. This structure dictates its reactivity, making it a prime target for nucleophilic substitution and elimination reactions, while the aryl bromide remains largely unreactive under these conditions.

Nucleophilic substitution is expected to occur exclusively at the primary aliphatic carbon.

SN2 Mechanism: Given that the leaving group is on a primary carbon, the SN2 mechanism is the strongly favored pathway. This mechanism involves a backside attack by a nucleophile in a single, concerted step. While there is some steric hindrance from the adjacent substituted carbon, a wide variety of nucleophiles (e.g., CN⁻, N₃⁻, OR⁻, RS⁻) can readily displace the bromide to form a new carbon-nucleophile bond.

SN1 Mechanism: An SN1 pathway is highly unfavorable at this position because it would require the formation of a very unstable primary carbocation. Benzylic halides are known to undergo SN1 reactions if they are secondary or tertiary, due to the formation of a resonance-stabilized carbocation, but this does not apply to the primary aliphatic bromide in the target molecule. pressbooks.pubucalgary.ca

The formation of organometallic reagents introduces a question of chemoselectivity between the two C-Br bonds.

Grignard Reagents: Grignard reagents are typically formed by reacting an organic halide with magnesium metal in an ether solvent. byjus.comchemguide.co.uk Both alkyl and aryl halides can undergo this reaction. libretexts.org In a molecule with two bromide groups, the reaction may preferentially occur at the more reactive C-Br bond. The aliphatic C(sp³)-Br bond is generally weaker and more reactive than the aryl C(sp²)-Br bond, suggesting that direct reaction with magnesium metal might favor formation of the Grignard reagent at the aliphatic position. Alternatively, halogen-magnesium exchange reactions using reagents like isopropylmagnesium chloride can be used to selectively form the Grignard reagent at the aryl bromide position. wikipedia.org

Organolithium Reagents: Aryl lithium reagents are most commonly prepared via lithium-halogen exchange, which involves treating the aryl bromide with an alkyllithium reagent such as n-butyllithium at low temperatures. This exchange is typically much faster for aryl bromides than for primary alkyl bromides, providing a highly selective method to generate the organometallic species at the aromatic ring, which can then be reacted with various electrophiles.

Elimination reactions provide a route to synthesize alkenes. This transformation would involve the aliphatic portion of the molecule.

E2 Mechanism: The primary aliphatic bromide can undergo an E2 (bimolecular elimination) reaction in the presence of a strong, sterically hindered base, such as potassium tert-butoxide. prutor.aiyoutube.com The base would abstract a proton from the adjacent secondary carbon, leading to the concerted elimination of HBr and the formation of a double bond. The expected product would be 1-bromo-3-(prop-1-en-2-yl)benzene.

E1 Mechanism: The E1 (unimolecular elimination) pathway is not feasible as it proceeds through a carbocation intermediate, which would be a highly unstable primary carbocation. libretexts.org

Competition with SN2: For strong, non-hindered bases like sodium ethoxide or sodium hydroxide, the SN2 reaction will be a significant competitive pathway, leading to a mixture of substitution and elimination products. prutor.ai Using a bulky base minimizes the competing SN2 reaction and favors the E2 product. youtube.com

Table 3: Reactivity at the Aliphatic Bromide Position

| Reaction Type | Reagent | Predominant Mechanism | Expected Product at Aliphatic Position |

| Substitution | NaCN in DMSO | SN2 | A nitrile group (-CH₂CN) |

| Elimination | KOC(CH₃)₃ (Potassium tert-butoxide) | E2 | An isopropenyl group (-C(CH₃)=CH₂) |

| Grignard Formation | Mg, THF | Radical | A Grignard reagent (-CH₂MgBr) |

Chemoselective Transformations: Differentiating Aryl vs. Aliphatic Halide Reactivity

The presence of two different types of bromine atoms in this compound—an aryl bromide and a secondary alkyl bromide—allows for the exploration of chemoselective reactions, where one halogen is functionalized in the presence of the other. The differing electronic and steric environments of the two C-Br bonds are the primary determinants of this selectivity.

Generally, alkyl halides are more reactive towards nucleophilic substitution (S_N1 and S_N2) than aryl halides. The C(sp²)-Br bond of the aryl bromide is strengthened by resonance with the benzene ring, giving it partial double-bond character. Conversely, the C(sp³)-Br bond of the 1-bromopropan-2-yl group is a weaker, single bond, making it more susceptible to nucleophilic attack. This inherent difference in reactivity can be exploited to selectively replace the aliphatic bromine.

In the realm of transition-metal-catalyzed cross-coupling reactions, the reactivity can be more nuanced and dependent on the specific reaction conditions, catalyst, and ligands employed.

Table 1: Predicted Chemoselective Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Expected Major Product | Rationale |

| Suzuki-Miyaura Coupling | Coupling at the aryl-Br position | Palladium catalysts typically favor oxidative addition to the C(sp²)-Br bond over the C(sp³)-Br bond, especially for unactivated secondary alkyl halides. |

| Negishi Coupling | Potential for coupling at either position, tunable by reaction conditions | While palladium catalysts often favor the aryl bromide, nickel-based catalysts have shown efficacy in coupling secondary alkyl bromides. The choice of catalyst and ligands can direct the selectivity. organic-chemistry.orgresearchgate.netmit.edu |

| Sonogashira Coupling | Coupling at the aryl-Br position | This palladium/copper-catalyzed reaction is highly specific for the coupling of terminal alkynes with aryl or vinyl halides. nih.govresearchgate.netwikipedia.org |

For instance, in a Suzuki-Miyaura coupling, a palladium catalyst would be expected to preferentially undergo oxidative addition with the aryl bromide, leading to the formation of a biaryl product while leaving the aliphatic bromine intact. nih.govrsc.orgacs.orgresearchgate.net Conversely, certain nickel-catalyzed cross-coupling reactions have been developed that show high reactivity towards secondary alkyl halides, potentially allowing for selective functionalization at the 1-bromopropan-2-yl moiety. organic-chemistry.orgresearchgate.netmit.edu

Reductive Dehalogenation Strategies and Mechanisms

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation in organic synthesis. For this compound, the selective reduction of one C-Br bond over the other, or the complete removal of both, can be achieved through various methods. The mechanism of dehalogenation can proceed through one-electron (radical) or two-electron (ionic) pathways, depending on the reducing agent and reaction conditions.

The bond dissociation energy of a C(sp³)-Br bond is generally lower than that of a C(sp²)-Br bond, suggesting that the aliphatic bromine should be more susceptible to reductive cleavage. nih.gov This difference allows for selective monodehalogenation under carefully controlled conditions.

Table 2: Potential Reductive Dehalogenation Strategies for this compound

| Reagent/Method | Expected Outcome | Mechanistic Considerations |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Selective reduction of the aryl-Br bond may be possible under neutral conditions. | Aryl halides are readily reduced by catalytic hydrogenation. libretexts.org The aliphatic bromide may also be reduced, but selectivity can sometimes be achieved. |

| Metal-based Reductants (e.g., Zn, Mg) | Can lead to the reduction of both bromine atoms, potentially through radical or organometallic intermediates. | Grignard reagent formation at the alkyl bromide followed by protonolysis is a possibility. nih.gov |

| Hydride Reagents (e.g., LiAlH₄, Bu₃SnH) | Reduction of the alkyl bromide is more likely. | These reagents are effective for the reduction of alkyl halides. |

| Photoredox Catalysis | Tunable selectivity based on the photocatalyst and reaction conditions. | Can generate radicals at either the aryl or alkyl position, which are then quenched by a hydrogen atom donor. |

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reduction of aryl halides. libretexts.org It is plausible that under specific conditions, the aryl bromide could be selectively reduced. Conversely, radical-based reductions, for example using tributyltin hydride (Bu₃SnH) and a radical initiator, would likely favor cleavage of the weaker C(sp³)-Br bond.

Cyclization and Ring-Forming Reactions Involving Both Bromine Atoms

The bifunctional nature of this compound provides the tantalizing possibility of intramolecular reactions to form new cyclic structures. Such cyclizations would involve the reaction of one bromine-bearing carbon with the other, either directly or through an intermediate.

One potential pathway is an intramolecular Heck reaction. libretexts.orgwikipedia.orgchim.itprinceton.edu If the 1-bromopropan-2-yl side chain could be modified to contain a double bond, for example, through an elimination reaction, a subsequent intramolecular Heck reaction could lead to the formation of a benzofused ring system. The regioselectivity of the cyclization (exo- or endo-trig) would depend on the length and flexibility of the tether connecting the aryl bromide and the alkene. princeton.edu

Another possibility involves the formation of an organometallic intermediate. For example, treatment with a metal such as magnesium could lead to the formation of a Grignard reagent at the more reactive aliphatic bromide. This nucleophilic carbon could then potentially attack the aryl bromide in an intramolecular fashion, although such reactions are generally challenging.

Reductive cyclization, promoted by a reducing agent and a transition metal catalyst, could also be a viable strategy. In such a reaction, both C-Br bonds would be activated, leading to the formation of a new C-C bond and a cyclic product. The feasibility and outcome of these cyclization reactions would be highly dependent on the specific reaction conditions and the conformational flexibility of the substrate, which dictates the ability of the two reactive centers to come into proximity.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Bromo 3 1 Bromopropan 2 Yl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals in the 1-Bromo-3-(1-bromopropan-2-yl)benzene molecule.

¹H NMR spectroscopy would provide initial information on the number of different proton environments, their chemical shifts (indicating the electronic environment), signal integration (ratio of protons), and coupling constants (revealing neighboring protons).

¹³C NMR spectroscopy , often recorded with proton decoupling, would show the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further distinguish between CH, CH₂, and CH₃ groups.

2D NMR techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons and trace out the spin systems in the propyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the bromopropanyl side chain to the brominated benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which can help in confirming stereochemistry and conformation.

A hypothetical data table for the expected NMR shifts is presented below, based on general principles and data from similar structures.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 | - | Aromatic C-Br | - |

| 2 | Aromatic CH | Aromatic CH | C4, C6 |

| 3 | - | Aromatic C-Alkyl | - |

| 4 | Aromatic CH | Aromatic CH | C2, C6 |

| 5 | Aromatic CH | Aromatic CH | C1, C3 |

| 6 | Aromatic CH | Aromatic CH | C2, C4 |

| 7 (CH) | Alkyl CH | Alkyl CH | C3, C8, C9 |

| 8 (CH₂) | Alkyl CH₂ | Alkyl CH₂-Br | C7, C9 |

| 9 (CH₃) | Alkyl CH₃ | Alkyl CH₃ | C7, C8 |

Note: This table is predictive and not based on experimental data for the specific compound.

Since the 1-bromopropan-2-yl group contains a chiral center at the second carbon, this compound exists as a pair of enantiomers. NMR spectroscopy, particularly NOESY, can be used to determine the relative stereochemistry in diastereomers. For assigning the absolute configuration of a single enantiomer, derivatization with a chiral agent (e.g., Mosher's acid) to form diastereomers with distinct NMR spectra is a common strategy.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis would provide further structural information. Key fragmentation pathways would likely involve the cleavage of the C-Br bonds and the benzylic C-C bond, leading to characteristic fragment ions.

| Ion Formula | Predicted m/z | Description |

| [C₉H₁₀Br₂]⁺ | - | Molecular Ion |

| [C₉H₁₀Br]⁺ | - | Loss of a Bromine radical |

| [C₆H₄Br]⁺ | - | Bromophenyl cation |

| [C₃H₅Br]⁺ | - | Bromopropyl fragment |

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Observed just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of peaks in the 1600-1450 cm⁻¹ region.

C-Br stretching: Strong absorptions in the fingerprint region, typically between 600 and 500 cm⁻¹.

X-ray Crystallography for Definitive Solid-State Structure Determination (if crystalline)

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of the chiral center. However, this method is contingent on the ability to grow high-quality crystals.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, LC-MS, Chiral HPLC)

Chromatographic methods are essential for assessing the purity of a sample and for separating isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for analyzing the volatility and purity of the compound. The mass spectrometer detector would provide mass information for the separated components.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for purity assessment, especially if the compound has limited thermal stability.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) would be the primary method for separating the two enantiomers of this compound. This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their resolution and quantification. The development of a successful chiral separation method would be critical for any further studies on the individual enantiomers.

Advanced Techniques for Tracing Reaction Progress and Byproduct Identification

The synthesis of this compound, typically achieved through a Friedel-Crafts alkylation of bromobenzene (B47551) with an appropriate propylating agent like 1,2-dibromopropane (B165211) in the presence of a Lewis acid catalyst, presents significant analytical challenges. The reaction is seldom perfectly selective, leading to a complex mixture of the desired product, isomers, and other byproducts. libretexts.orgbyjus.com Advanced analytical and spectroscopic techniques are therefore indispensable for real-time reaction monitoring, ensuring optimal yield, and for the definitive structural elucidation of all components in the final crude product.

Hyphenated Chromatography for Byproduct Profiling

The primary challenge in the synthesis of the target compound is controlling the regioselectivity of the electrophilic aromatic substitution. The bromine atom on the starting material, bromobenzene, is an ortho-, para-directing group. doubtnut.com Consequently, the alkylation process predominantly yields the ortho (1-bromo-2-(1-bromopropan-2-yl)benzene) and para (1-bromo-4-(1-bromopropan-2-yl)benzene) isomers, with the meta product being a minor component. Furthermore, polyalkylation and carbocation rearrangements can introduce additional impurities. libretexts.orgchemistrysteps.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of such reaction mixtures. researchgate.netsapub.org The high resolving power of gas chromatography allows for the separation of the closely boiling regioisomers, while mass spectrometry provides the necessary data for their identification based on mass-to-charge ratio and fragmentation patterns.

Key potential byproducts that can be identified using GC-MS include:

Regioisomers: The ortho and para isomers of the target compound.

Polyalkylated Products: Di-substituted products such as dibromo-bis(1-bromopropan-2-yl)benzene.

Unreacted Starting Materials: Residual bromobenzene.

The electron ionization (EI) mass spectra of the isomeric products would be very similar, all showing a characteristic molecular ion peak cluster due to the presence of two bromine atoms. However, subtle differences in fragmentation patterns, combined with the chromatographic retention time, allow for their unambiguous identification.

| Compound Name | Isomer Position | Expected Retention Time (Relative) | Key Mass Spectral Fragments (m/z) | Method of Identification |

|---|---|---|---|---|

| 1-Bromo-2-(1-bromopropan-2-yl)benzene | Ortho | Lowest | M+ (isotopic cluster), loss of Br, loss of CH2Br, bromotropylium ion | GC-MS |

| This compound | Meta (Target) | Intermediate | M+ (isotopic cluster), loss of Br, loss of CH2Br, bromotropylium ion | GC-MS |

| 1-Bromo-4-(1-bromopropan-2-yl)benzene | Para | Highest | M+ (isotopic cluster), loss of Br, loss of CH2Br, bromotropylium ion | GC-MS |

| Dibromo-bis(1-bromopropan-2-yl)benzene | Various | Very High | Higher M+ (isotopic cluster), complex fragmentation | GC-MS |

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, particularly for byproducts that may be less volatile or thermally labile. It can be directly coupled to the reaction vessel for online monitoring, providing near real-time data on the concentration of reactants, intermediates, and products.

In Situ Spectroscopic Monitoring

Real-time monitoring of the reaction progress is crucial for optimizing parameters like temperature and reaction time to maximize the yield of the desired meta-isomer and minimize byproduct formation.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-invasive technique for tracking the reaction directly within the NMR tube. numberanalytics.comresearchgate.netcardiff.ac.uk By acquiring ¹H NMR spectra at regular intervals, one can monitor the disappearance of signals corresponding to the aromatic protons of bromobenzene and the appearance of new, distinct signals in the aromatic and aliphatic regions corresponding to the various isomeric products. numberanalytics.com The integration of these signals provides quantitative data on the conversion of reactants and the relative ratios of the products being formed over time. cardiff.ac.uk

In situ Infrared (IR) Spectroscopy can also be employed to follow the reaction kinetics. numberanalytics.com Probes inserted directly into the reaction vessel can monitor changes in the vibrational frequencies of the molecules. For instance, the characteristic out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region of the IR spectrum change predictably with the substitution pattern on the benzene ring (ortho, meta, para). This allows for tracking the formation of the different isomers as the reaction proceeds. numberanalytics.com

By combining the separation power of hyphenated chromatography with the real-time insights from in situ spectroscopy, a comprehensive understanding of the reaction dynamics for the synthesis of this compound can be achieved, enabling precise control over product distribution and purity.

Computational and Theoretical Investigations of 1 Bromo 3 1 Bromopropan 2 Yl Benzene

Quantum Chemical Calculations (e.g., DFT, ab initio) of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. DFT, in particular, has become a standard tool due to its favorable balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size.

The first step in any computational study is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For a flexible molecule like 1-Bromo-3-(1-bromopropan-2-yl)benzene, which has several rotatable single bonds, this involves a conformational landscape analysis to identify all stable isomers (conformers) and the energy barriers for interconversion between them.

The rotation around the C-C bonds in the bromopropyl side chain leads to different spatial arrangements. For instance, similar to analyses performed on substituted ethyl-benzenes and propyl chains, a potential energy surface (PES) can be generated by systematically rotating key dihedral angles. researchgate.netyoutube.com The minima on this surface correspond to stable conformers, such as staggered conformations which are generally lower in energy than eclipsed conformations due to reduced steric hindrance. youtube.com Advanced algorithms can then locate the global minimum (the most stable conformer) and other low-energy local minima that may be present in equilibrium.

Table 1: Illustrative Conformational Analysis Data This table presents hypothetical relative energies for possible conformers of this compound, as would be determined by DFT calculations.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Global Minimum (Staggered) | ~180 | 0.00 | 75.3 |

| Local Minimum 1 (Gauche) | ~60 | 1.20 | 14.5 |

| Local Minimum 2 (Gauche) | ~-60 | 1.25 | 10.2 |

| Transition State (Eclipsed) | ~0 | 4.50 | <0.1 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic compounds, these orbitals are typically π-type orbitals delocalized over the benzene (B151609) ring. sci-hub.se Substituents significantly influence the energy and distribution of these orbitals; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. researchgate.net

Table 2: Illustrative Frontier Orbital Data This table shows typical energy values for the frontier orbitals of a substituted benzene derivative, calculated using DFT.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Associated with electron-donating ability; primarily located on the benzene ring. |

| LUMO Energy | -0.95 | Associated with electron-accepting ability; influenced by the electronegative bromine atoms. |

| HOMO-LUMO Gap (ΔE) | 5.90 | Indicates high kinetic stability. |

The distribution of electrons within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution on the molecule's electron density surface. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These often correspond to lone pairs on electronegative atoms or π-electron systems. mdpi.com Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential above and below the plane of the benzene ring due to the π-electrons, and a region of positive potential (a "σ-hole") on the outer side of the bromine atoms, which is characteristic of halogen bonding. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful aid in structure elucidation and the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk The calculated values are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions help in assigning peaks in an experimental spectrum, especially for complex molecules where signals may overlap. wisc.edu The chemical environment, including shielding and deshielding effects from electronegative atoms like bromine and the aromatic ring current, heavily influences these shifts. docbrown.infoucl.ac.uk

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum, can also be calculated. researchgate.net These calculations provide the frequencies and intensities of the fundamental vibrational modes. researchgate.net Because the calculations are based on a harmonic oscillator approximation, the computed frequencies are often systematically higher than experimental values. To improve accuracy, they are typically multiplied by an empirical scaling factor. globalresearchonline.net This analysis is crucial for identifying the presence of specific functional groups and confirming the molecule's structure.

Table 3: Illustrative Predicted Spectroscopic Data This table provides examples of predicted ¹H NMR and key IR data for a molecule like this compound.

| Spectroscopy Type | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | 7.20 - 7.50 | Aromatic protons (Ar-H) |

| ¹H NMR Chemical Shift (δ, ppm) | 4.15 | Methine proton adjacent to Bromine (CH-Br) |

| ¹H NMR Chemical Shift (δ, ppm) | 1.75 | Methyl protons (CH₃) |

| IR Frequency (cm⁻¹, scaled) | ~3050 | Aromatic C-H stretch |

| IR Frequency (cm⁻¹, scaled) | ~1580 | Aromatic C=C stretch |

| IR Frequency (cm⁻¹, scaled) | ~550 | C-Br stretch |

Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can model the entire pathway of a chemical reaction. By mapping the potential energy surface that connects reactants to products, chemists can identify the minimum energy path. The highest point along this path is the transition state, which is the energetic bottleneck of the reaction.

For a halogenated aromatic compound, potential reactions could include electrophilic aromatic substitution or nucleophilic substitution at the alkyl halide. Computational modeling can determine the activation energies for different possible pathways, thereby predicting which reaction is kinetically favored. rowansci.com For example, modeling the substitution of a bromine atom would involve calculating the structures and energies of the reactants, products, and the key transition state to determine the reaction's feasibility and rate.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules (often modeled in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as a solution. MD simulations use classical mechanics (force fields) to model the movements of atoms in a system containing many molecules (the solute and the solvent) over time.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal information about its solvation shell, its conformational dynamics in solution, and the nature of its intermolecular interactions with solvent molecules and other solute molecules. This provides a more realistic picture of the molecule's behavior under practical conditions.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity or biological activity. These models are predicated on the principle that the structural and physicochemical properties of a molecule determine its behavior in chemical and biological systems. By quantifying these properties using molecular descriptors, QSAR models can predict the reactivity of new or untested compounds, thereby reducing the need for extensive experimental testing.

A hypothetical QSAR study for this compound would involve the calculation of a range of molecular descriptors for this compound and a set of structurally related molecules with known reactivity data. These descriptors can be broadly categorized as follows:

Hydrophobicity Descriptors: The octanol-water partition coefficient (log Kow) is a common descriptor used to quantify the hydrophobicity of a molecule, which influences its environmental fate and bioavailability. nih.govnih.gov

Electronic Descriptors: These descriptors relate to the electron distribution within the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govucsb.edu The energy of the LUMO, for instance, can be indicative of a molecule's ability to act as an electrophile. nih.gov

Steric Descriptors: These parameters describe the size and shape of the molecule, which can influence its interaction with biological receptors or its rate of reaction. Molar refractivity is one such descriptor that accounts for both the volume and the polarizability of a molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.